
2-(3-Methoxyphenyl)-7,8-dimethylquinoline-4-carbonyl chloride
Overview
Description
“2-(3-Methoxyphenyl)-7,8-dimethylquinoline-4-carbonyl chloride” is a complex organic compound. It contains a quinoline core, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. Quinolines are used in the manufacture of dyes, the preparation of hydroxyquinoline sulfate and niacin. They are also found in several natural products .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline ring, substituted at the 2-position with a methoxyphenyl group and at the 4-position with a carbonyl chloride group. The quinoline ring itself would be substituted at the 7 and 8 positions with methyl groups .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carbonyl chloride group would likely make this compound relatively reactive. The methoxyphenyl group could contribute to the compound’s overall polarity .
Scientific Research Applications
Synthesis of Hydroquinoline and Pyrimido[4,5-b] Quinoline Derivatives
A study by Ghoneim and Assy (2015) discusses the synthesis of hydroquinoline derivatives, including a compound similar to 2-(3-Methoxyphenyl)-7,8-dimethylquinoline-4-carbonyl chloride, through cyclocondensation processes. This research highlights the compound's relevance in creating structurally diverse hydroquinolines and pyrimidoquinolines, which have potential applications in medicinal chemistry (Ghoneim & Assy, 2015).
Application in High-Performance Liquid Chromatography (HPLC)
Yoshida, Moriyama, and Taniguchi (1992) identified a compound structurally similar to 2-(3-Methoxyphenyl)-7,8-dimethylquinoline-4-carbonyl chloride as a highly sensitive fluorescence derivatization reagent for alcohols in HPLC. This application is significant for analytical chemistry, enabling precise detection and analysis of various compounds (Yoshida, Moriyama, & Taniguchi, 1992).
Anticancer Agent with Blood-Brain Barrier Penetration
In medicinal chemistry, a study by Sirisoma et al. (2009) on N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a compound related to 2-(3-Methoxyphenyl)-7,8-dimethylquinoline-4-carbonyl chloride, demonstrated potent apoptosis-inducing properties and efficacy as an anticancer agent. This compound exhibited remarkable blood-brain barrier penetration, highlighting its potential in cancer treatment (Sirisoma et al., 2009).
Antibacterial Activity
Osarumwense (2022) explored the antibacterial properties of compounds structurally related to 2-(3-Methoxyphenyl)-7,8-dimethylquinoline-4-carbonyl chloride. This study highlights the compound's potential in developing new antibacterial agents, showcasing significant activity against various bacterial strains (Osarumwense, 2022).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(3-methoxyphenyl)-7,8-dimethylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2/c1-11-7-8-15-16(19(20)22)10-17(21-18(15)12(11)2)13-5-4-6-14(9-13)23-3/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMOAKRWTPAMKBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC(=N2)C3=CC(=CC=C3)OC)C(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxyphenyl)-7,8-dimethylquinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



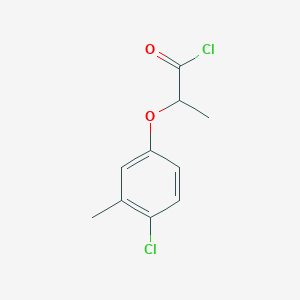
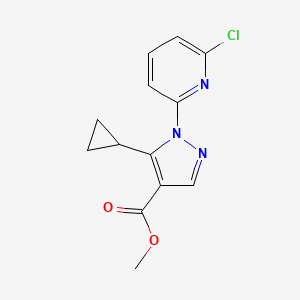

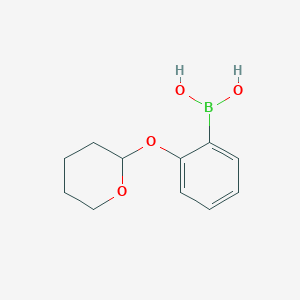

![2-[(3-Chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1451954.png)
![3-Methoxy-4-[(3-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1451955.png)
![4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzoyl chloride](/img/structure/B1451956.png)
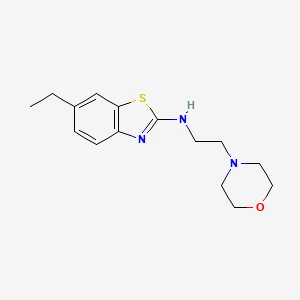
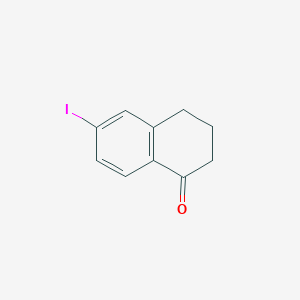

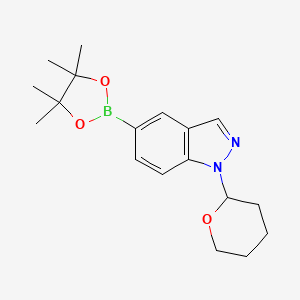

![[2,5-Dimethyl-1-(4-phenoxyphenyl)pyrrol-3-yl]methanamine](/img/structure/B1451967.png)